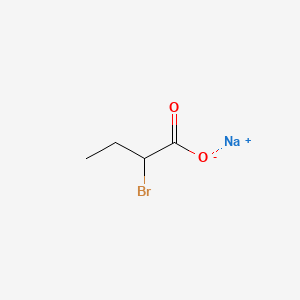

Sodium 2-bromobutyrate

CAS No.: 58113-95-4

Cat. No.: VC19573798

Molecular Formula: C4H6BrNaO2

Molecular Weight: 188.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58113-95-4 |

|---|---|

| Molecular Formula | C4H6BrNaO2 |

| Molecular Weight | 188.98 g/mol |

| IUPAC Name | sodium;2-bromobutanoate |

| Standard InChI | InChI=1S/C4H7BrO2.Na/c1-2-3(5)4(6)7;/h3H,2H2,1H3,(H,6,7);/q;+1/p-1 |

| Standard InChI Key | OJTYQIKZPLCFIO-UHFFFAOYSA-M |

| Canonical SMILES | CCC(C(=O)[O-])Br.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium 2-bromobutyrate is systematically named sodium 2-bromobutanoate, reflecting its carboxylate group and bromine atom at the second carbon of the butyrate chain. Its IUPAC name, sodium 2-bromobutanoate, is derived from the parent acid, 2-bromobutyric acid (CID 6655), through deprotonation and sodium ion association . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 58113-95-4 |

| EC Number | 881-292-4 |

| SMILES | CCC(C(=O)[O-])Br.[Na+] |

| InChIKey | OJTYQIKZPLCFIO-UHFFFAOYSA-M |

| Molecular Weight | 188.98 g/mol |

The compound’s structure features a four-carbon chain with a bromine atom at the β-position and a sodium-stabilized carboxylate group, conferring both electrophilic and nucleophilic reactivity .

Spectroscopic and Computational Data

The 3D conformational analysis reveals a planar carboxylate group and a staggered configuration around the C–Br bond, minimizing steric hindrance. Nuclear magnetic resonance (NMR) studies of the parent acid, 2-bromobutyric acid, show characteristic shifts for the β-proton () and carboxyl carbon () . Computational models predict a dipole moment of , emphasizing its polar nature and solubility in polar aprotic solvents.

Synthesis and Industrial Production

Bromination of Butyric Acid Derivatives

The synthesis of sodium 2-bromobutyrate typically begins with the bromination of butyric acid or its esters. A patented method (WO2004052818A1) describes the bromination of n-butyric acid using molecular bromine () under controlled conditions :

-

Bromination Step:

-

Esterification and Saponification:

Process Optimization

Key parameters for industrial scalability include:

-

Temperature Control: Maintaining during bromination suppresses side reactions.

-

Catalyst Selection: Sulfuric acid accelerates esterification while minimizing decomposition.

-

Distillation: Fractional distillation under reduced pressure () ensures high-purity product .

Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atom at the β-position facilitates reactions, making sodium 2-bromobutyrate a precursor for:

-

Pharmaceutical Intermediates: Conversion to 2-aminobutyrate derivatives via ammonolysis.

-

Polymer Chemistry: Copolymerization with acrylates to introduce bromine functionality for flame retardancy .

Catalytic Applications

In organic synthesis, the carboxylate group acts as a weak base in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings using this compound yield biaryl structures with efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume